molecular formula C9H8N2O2 B153464 5-methoxyquinazolin-4(3H)-one CAS No. 135106-52-4

5-methoxyquinazolin-4(3H)-one

Cat. No. B153464
M. Wt: 176.17 g/mol
InChI Key: SJIQXQRHUFZWTH-UHFFFAOYSA-N
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Description

5-Methoxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic compounds. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazolinone derivatives, including those with methoxy groups, has been explored in various studies. For instance, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-one derivatives was achieved through a route starting from o-vanillin, leading to the preparation of compounds with potential spectral anomalies due to the 5-methoxy substituent . Another study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which can carry methoxyl groups at different positions, including the 5-position, using a photoaddition reaction with alkenes .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, and their characterization often requires advanced techniques. For example, the unexpected formation of a dimer of a 5,6-dimethoxyquinazolin-2(1H)-one derivative was discovered, and solid-state 13C NMR was utilized for structural assignment . In another study, the tautomeric interconversion of a triazole derivative with a methoxy group was observed through single-crystal XRD and DFT analysis, highlighting the importance of these techniques in understanding the molecular structure of such compounds .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. The alkylation of oxazolo[4,5-c]quinolin-4(5H)-ones, which are intermediates in the synthesis of aminocarbostyrils, and the acylation of aminocarbostyrils were investigated, showing the versatility of these compounds in chemical transformations . Additionally, a novel synthesis involving consecutive C–C and C–N bond formation in water was developed for benzo[d]thiazol-2-ylamino derivatives of quinazolinone, demonstrating eco-friendly protocols for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxyquinazolin-4(3H)-one derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the spectral characteristics of these compounds . Furthermore, the crystalline form and tautomeric states of these molecules can be elucidated using XRD and DFT calculations, providing insights into their stability and reactivity .

Scientific Research Applications

Tubulin-Polymerization Inhibition

5-methoxyquinazolin-4(3H)-one derivatives have been explored for their role in inhibiting tubulin polymerization, specifically targeting the colchicine site. Compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown significant in vitro cytotoxic activity and potential as antitumor agents, disrupting microtubule formation and arresting cell cycle in the G2/M phase (Wang et al., 2014).

Corrosion Inhibition

Studies have demonstrated the effectiveness of 5-methoxyquinazolin-4(3H)-one derivatives as corrosion inhibitors, particularly in acidic environments. These compounds, such as Schiff bases derived from 5-methoxyquinazolin-4(3H)-one, effectively prevent mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors (Khan et al., 2017).

Antimicrobial Activities

5-methoxyquinazolin-4(3H)-one derivatives have shown promising antimicrobial activities. For instance, triazole derivatives containing the 5-methoxyquinazolin-4(3H)-one moiety have exhibited moderate to strong antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Tumor-Vascular Disrupting Agents

These compounds have been identified as potential tumor-vascular disrupting agents (tumor-VDAs). They target established blood vessels in tumors, inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. This is exemplified by the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating promising anticancer properties (Cui et al., 2017).

Crystal Structure and Biological Activity Studies

Investigations into the crystal structure of 5-methoxyquinazolin-4(3H)-one derivatives, along with their biological activities, are also an area of research. These studies provide insights into their potential as enzyme inhibitors and their mechanisms of action in diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Future Directions

The future directions for research on “5-methoxyquinazolin-4(3H)-one” and related compounds could include further investigation of their inhibitory activity against various tyrosine protein kinases, as well as studies to determine their potential therapeutic applications .

properties

IUPAC Name

5-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQXQRHUFZWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxyquinazolin-4(3H)-one

CAS RN

135106-52-4
Record name 5-methoxyquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-…
Number of citations: 389 pubs.acs.org
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
This study was aimed to design the first dual-target small-molecule inhibitor co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), …
Number of citations: 47 www.sciencedirect.com
RO Dempcy - 1991 - search.proquest.com
The synthesis of novel reductive alkylating agents based on the quinazoline and imidazo (4, 5-g) quinazoline ring systems was carried out in conjunction with the design of irreversible …
Number of citations: 2 search.proquest.com
A Caruso, JC Lancelot, H El‐Kashef… - Journal of …, 2014 - Wiley Online Library
A convenient four partners, three‐step, one‐pot synthesis of 2‐alkyl(dialkyl)aminoquinazolin‐4(3H)‐ones, starting from aniline derivatives, is reported. This method allowed us to …
Number of citations: 8 onlinelibrary.wiley.com
AM Jones, IM Westwood, JD Osborne, TP Matthews… - researchgate.net
Supporting Information Page 1 1 Supporting Information Fragment-based screening applied to a highly flexible target: Insights and challenges towards the inhibition of HSP70 isoforms …
Number of citations: 2 www.researchgate.net

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